iso-AL-LAD (solution)
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Overview
Description
It is categorized as a designer drug and is primarily used for research and forensic applications . This compound is known for its structural similarity to LSD, which is a well-known hallucinogen.
Preparation Methods
The synthesis of iso-AL-LAD involves several steps, starting from lysergic acid. The synthetic route typically includes the following steps:
Formation of the amide bond: Lysergic acid is reacted with diethylamine to form lysergic acid diethylamide.
Allylation: The resulting compound undergoes allylation at the 6-position to form iso-AL-LAD.
Chemical Reactions Analysis
Iso-AL-LAD undergoes various chemical reactions, including:
Oxidation: Iso-AL-LAD can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed on iso-AL-LAD to yield reduced derivatives.
Substitution: Iso-AL-LAD can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Iso-AL-LAD is used in various scientific research applications, including:
Mechanism of Action
Iso-AL-LAD exerts its effects primarily through interactions with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered neurotransmission and the characteristic hallucinogenic effects. The molecular pathways involved include the activation of Gq-mediated calcium flux and modulation of other neurotransmitter systems such as dopamine and glutamate .
Comparison with Similar Compounds
Iso-AL-LAD is structurally similar to other lysergamide derivatives, including:
AL-LAD: 7-Allyl-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.
ETH-LAD: N,N-7-triethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.
1P-LSD: N,N-diethyl-7-methyl-4-propionyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.
1cP-LSD: 4-cyclopropionyl-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.
Iso-AL-LAD is unique due to its specific allylation at the 6-position, which distinguishes it from other lysergamide derivatives and may result in different pharmacological properties .
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(6aR,9S)-N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3/t16-,20+/m0/s1 |
InChI Key |
JCQLEPDZFXGHHQ-OXJNMPFZSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Origin of Product |
United States |
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